molecular formula C9H9BrN2O2 B3034541 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 186390-62-5

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3034541
Key on ui cas rn: 186390-62-5
M. Wt: 257.08 g/mol
InChI Key: MLIZUKAIRKGUIM-UHFFFAOYSA-N
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Patent
US06121283

Procedure details

In a 5 liter three neck round bottom flask, 173 g (0.813 mol) of 7-bromo-1,2,3,4-tetrahydroisoquinoline was dissolved carefully into 950 mL of concentrated sulfuric add. The resulting solution was cooled to -5° C. and a solution of 82.7 g (0.816 mol) of potassium nitrate in 1 liter of concentrated sulfuric add was added dropwise. After addition, the reaction was maintained at -5° C. for 15 minutes and poured onto 3 liters of ice. The resulting mixture was basified to pH 14 with 50% sodium hydroxide solution. The basic solution was extracted three times with 1 liter of methylene chloride. The combined organic layers were washed with 1 liter each of water and saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated to yield 201 g of an oil. The oil, preadsorbed onto silica gel, was charged onto a column of 4 kg of silica gel and eluted with a gradient of 1-5% methanol/methylene chloride. The fractions containing product were combined and concentrated to yield 115 g of a solid.
Name
potassium nitrate
Quantity
82.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
173 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
5 L
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
3 L
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][CH:3]=1.[N+:12]([O-])([O-:14])=[O:13].[K+].[OH-].[Na+]>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
potassium nitrate
Quantity
82.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
173 g
Type
reactant
Smiles
BrC1=CC=C2CCNCC2=C1
Name
three
Quantity
5 L
Type
solvent
Smiles
Step Four
Name
ice
Quantity
3 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained at -5° C. for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted three times with 1 liter of methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with 1 liter each of water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2CCNCC2=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 201 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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